2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid, also known as DPOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DPOAA is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has shown promising results in various studies as a potential therapeutic agent for several neurological disorders.
Wirkmechanismus
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid acts on the GABA receptors in the brain, which are responsible for regulating the activity of neurons. GABA is an inhibitory neurotransmitter that reduces the activity of neurons, leading to a calming effect. 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid enhances the activity of GABA receptors, leading to an increase in the inhibitory activity of neurons and reducing the symptoms of anxiety and depression.
Biochemical and Physiological Effects:
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid has been shown to have several biochemical and physiological effects in the brain. It enhances the activity of GABA receptors, leading to an increase in the inhibitory activity of neurons. This results in a calming effect and reduces the symptoms of anxiety and depression. 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid has also been found to have anticonvulsant properties, making it a potential treatment for epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid in lab experiments is its ability to act as a GABA-mimetic agent, which makes it an excellent tool for studying the role of GABA receptors in the brain. However, one limitation is that 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid has a relatively short half-life, which means that it may not be suitable for long-term studies.
Zukünftige Richtungen
There are several future directions for the research on 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid. One potential area of research is the development of more potent and selective GABA-mimetic agents that can be used to treat neurological disorders. Another area of research is the investigation of the potential use of 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid in the treatment of other disorders, such as Parkinson's disease and Alzheimer's disease.
Conclusion:
In conclusion, 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid is a chemical compound that has shown promising results in scientific research as a potential therapeutic agent for several neurological disorders. Its ability to act as a GABA-mimetic agent makes it an excellent tool for studying the role of GABA receptors in the brain. Further research is needed to explore its potential applications in the treatment of other disorders and to develop more potent and selective GABA-mimetic agents.
Synthesemethoden
The synthesis of 2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid involves the reaction of 4,4-Dimethylpiperidine-1-carbonyl chloride with piperidine-4-ol followed by the reaction with chloroacetic acid. The final product is obtained through the hydrolysis of the ester group in the presence of a strong base.
Wissenschaftliche Forschungsanwendungen
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid has been extensively studied for its potential applications in the treatment of neurological disorders such as epilepsy, anxiety, and depression. It has been found to act as a GABA-mimetic agent, which means that it can enhance the activity of GABA receptors in the brain, leading to a calming effect and reducing the symptoms of anxiety and depression.
Eigenschaften
IUPAC Name |
2-[1-(4,4-dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-15(2)5-9-17(10-6-15)14(20)16-7-3-12(4-8-16)21-11-13(18)19/h12H,3-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWCFOJYYCDJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)N2CCC(CC2)OCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.